molecular formula C13H16N2O4 B2823168 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid CAS No. 2090417-89-1

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid

Cat. No.: B2823168
CAS No.: 2090417-89-1
M. Wt: 264.281
InChI Key: OYGRJHUIQHGYPN-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid ( 2090417-89-1) is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. This compound features a fused bicyclic pyrrolopyridine scaffold, which is a privileged structure in pharmaceutical research. The molecule is strategically functionalized with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a cornerstone of modern synthetic organic chemistry, as it effectively protects amine functionalities and can be readily removed under mild acidic conditions without affecting other sensitive parts of the molecule, enabling complex multi-step syntheses . Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules. International patent literature highlights derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core as potent allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . Targeting the M4 receptor is a promising therapeutic strategy for disorders of the central nervous system, including psychiatric and cognitive conditions . As a Boc-protected intermediate, this compound is essential for constructing such active compounds during medicinal chemistry campaigns. Researchers utilize this chemical for target identification, hit-to-lead optimization, and probing biochemical mechanisms. It is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRJHUIQHGYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090417-89-1
Record name 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its structural features that can be leveraged in the design of novel pharmaceutical agents. Its pyrrolopyridine framework is known for conferring biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. The ability to inhibit specific kinases involved in cancer progression is a focal point of ongoing studies. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases which are crucial in tumor growth and proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that related compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Development

The synthesis of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid is being explored for its potential as a lead compound in drug discovery.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of new drug candidates. The unique substituents on the pyrrolopyridine core can be modified to enhance potency and selectivity against target enzymes or receptors. This approach is critical for developing more effective therapeutic agents with fewer side effects.

Formulation Development

The compound's solubility and stability characteristics are being assessed for formulation into drug delivery systems. Its potential to be incorporated into nanoparticles or liposomes could enhance bioavailability and targeted delivery to specific tissues.

Biochemical Research

In addition to its medicinal applications, this compound serves as a valuable biochemical tool.

Enzyme Inhibition Studies

The compound can be utilized in enzyme inhibition assays to elucidate the mechanisms of action of various biological pathways. Its ability to act as an inhibitor can help identify critical enzymatic processes relevant to disease states.

Cellular Studies

In vitro studies using this compound can provide insights into cellular signaling pathways and metabolic processes. Understanding how this compound interacts with cellular components can lead to discoveries regarding its therapeutic potential.

Comprehensive Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity and neuroprotectionInhibition of specific kinases; modulation of neurotransmitter systems
Drug DevelopmentLead compound for drug discoveryStructure-activity relationship optimization; formulation into delivery systems
Biochemical ResearchEnzyme inhibition and cellular studiesInsights into enzymatic processes; cellular signaling pathway interactions

Case Studies

Several case studies illustrate the applications of this compound:

Case Study on Anticancer Properties

A recent study demonstrated that modifications of the pyrrolopyridine structure led to compounds with enhanced inhibitory effects on cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer drugs.

Neuroprotective Mechanism Exploration

Another investigation focused on the neuroprotective mechanisms of related compounds in models of oxidative stress-induced neuronal damage, highlighting the potential therapeutic applications of this class of compounds in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional attributes of the target compound with related pyrrolo-heterocycles:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Notes References
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid Pyrrolo[3,4-b]pyridine Boc (position 6), carboxylic acid (position 2) Data not available Likely synthetic intermediate; Boc enhances stability during synthesis N/A (inferred)
Zopiclone Pyrrolo[3,4-b]pyrazine 5-Chloro-2-pyridinyl (position 6), methylpiperazinecarboxylate ester (position 5) 388.81 Hypnotic agent; modulates GABAA receptors
Eszopiclone (S-enantiomer of zopiclone) Pyrrolo[3,4-b]pyrazine Same as zopiclone but with (5S) stereochemistry 388.81 Improved pharmacokinetics; reduced bitter taste vs. racemic zopiclone
Zopiclone Impurity C (CAS 148891-53-6) Pyrrolo[3,4-b]pyrazin-5-one 5-Chloropyridinyl (position 6), ketone (position 7) 291.69 Degradation product; lacks ester group, altering bioavailability
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Pyrrolo[3,4-b]pyridin-5-one Chloro (position 2), 4-methoxybenzyl (position 6), ketone (position 5) 288.73 Synthetic intermediate; chloro and methoxy groups influence electronic properties
[4-(2,4-Dichlorophenyl)-6-dimethylcarbamoylmethyl...]carbamic acid tert-butyl ester Pyrrolo[3,4-b]pyridine Dichlorophenyl (position 4), dimethylcarbamoylmethyl (position 6), Boc-protected carbamate Data not available Specialty intermediate; dichlorophenyl enhances lipophilicity

Key Observations

Heterocycle Core :

  • The target compound and derivatives share a pyrrolo[3,4-b]pyridine core, whereas zopiclone and its impurities use a pyrrolo[3,4-b]pyrazine (two nitrogens in the six-membered ring). This difference impacts electronic properties and binding affinity in bioactive compounds .

Functional Groups :

  • Boc Protection : Present in the target compound and ’s carbamate derivative, the Boc group enhances solubility in organic solvents and prevents unwanted reactions during synthesis .
  • Carboxylic Acid vs. Ester : The target’s carboxylic acid (position 2) contrasts with zopiclone’s methylpiperazinecarboxylate ester (position 5). This difference affects polarity, with the carboxylic acid increasing water solubility .

Pharmacological Relevance: Zopiclone and eszopiclone are clinically used hypnotics, with protein binding rates of 52–59% and bioavailability influenced by ester groups . The target compound’s lack of an ester or chloropyridinyl substituent suggests non-pharmacological applications, such as intermediate synthesis.

Impurities and Stability :

  • Zopiclone impurities (e.g., Impurity C) highlight the importance of substituent stability. The absence of the ester group in Impurity C reduces metabolic resistance, making it a critical quality control marker .

Biological Activity

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid (commonly referred to as Boc-protected pyrrolo compound) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a pyrrolopyridine structure, which is known for its diverse biological activities, including enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 2090417-89-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Binding Affinity : Research indicates that it may exhibit favorable binding characteristics to proteins involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The Boc-protected pyrrolo compound may share these properties due to its structural similarities.

Compound Target Enzyme Inhibition Type IC50 Value (µM)
Compound ACOXCompetitive5.0
Compound BLOXNon-competitive10.0
Boc-Pyrrolo TBDTBDTBD

Note: Specific IC50 values for the Boc-pyrrolo compound are currently being investigated.

Case Studies

  • Retinol-Binding Protein 4 (RBP4) Antagonism :
    • A study explored the role of similar bicyclic compounds in inhibiting RBP4, which is implicated in metabolic disorders. The findings suggest that modifications in the pyrrolo structure can enhance binding affinity and reduce RBP4 levels significantly in vivo .
  • Therapeutic Applications :
    • Compounds derived from pyrrolopyridine frameworks have shown promise in treating conditions such as diabetes and obesity by modulating lipid metabolism and reducing inflammation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its suitability as a therapeutic agent:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
  • Toxicity Profile : Toxicological studies are necessary to assess safety profiles, particularly regarding long-term exposure.

Future Directions

Further research is needed to fully characterize the biological activity of this compound. Key areas for future investigation include:

  • Detailed Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications impact biological activity.
  • In Vivo Efficacy Studies : Evaluating therapeutic effects in animal models.
  • Clinical Trials : Assessing safety and efficacy in human subjects.

Q & A

Q. What are the key synthetic routes for preparing 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid, and how is purity optimized?

Methodological Answer: The synthesis typically involves multi-step strategies:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect reactive amines, as seen in analogous pyrrolopyridine syntheses .

Cyclization : Use catalysts like Pd/C under hydrogenation conditions (e.g., argon atmosphere) to form the fused pyrrolopyridine core .

Carboxylic Acid Functionalization : Employ ester hydrolysis or direct carboxylation under basic conditions.

Purification : Utilize column chromatography (silica gel) or preparative HPLC to isolate the compound. Validate purity via TLC, HPLC (>95% purity), and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and Boc-group integrity. Compare chemical shifts with structurally related pyrrolopyridines (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad peak) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C14H19N2O4: 279.1346).

Advanced Research Questions

Q. How can reaction conditions be optimized for hydrogenation steps in pyrrolopyridine synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO2 under varying H2 pressures (1–5 atm) to improve yield and reduce side products .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) vs. protic solvents (MeOH) for reaction efficiency. For example, THF may enhance solubility of Boc-protected intermediates .

Q. How should researchers resolve contradictions in NMR data for pyrrolopyridine derivatives?

Methodological Answer:

  • Dynamic Effects : Account for rotational barriers in Boc groups or ring puckering, which can split signals. Use variable-temperature NMR to identify dynamic processes .
  • Computational Validation : Compare experimental 1H/13C shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure of a derivative (e.g., methyl ester) .

Q. What strategies are effective for evaluating kinase inhibitory activity of this compound?

Methodological Answer:

  • In Vitro Kinase Assays : Use FRET-based or ADP-Glo™ assays to measure IC50 against targets like RET kinase (structurally related pyrrolopyrimidines show IC50 < 100 nM) .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Focus on hydrogen bonding with the carboxylic acid moiety .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Long-Term Stability : Store at 4°C, 25°C, and 40°C with 60% RH. Assess purity monthly for 6–12 months. Use QbD principles to model shelf-life .

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